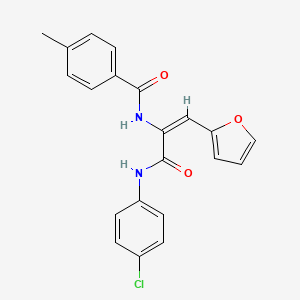
4-Fluoro-2,6-dimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Fluoro-2,6-dimetoxi-pirimidina es un compuesto orgánico heterocíclico que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos heterocíclicos aromáticos que contienen átomos de nitrógeno en las posiciones 1 y 3 del anillo de seis miembros.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la 4-Fluoro-2,6-dimetoxi-pirimidina normalmente implica múltiples pasos, incluyendo reacciones de adición, condensación, ciclización y metoxilación. Un método común involucra los siguientes pasos :
Reacción de adición: Se agrega metanol anhidro, un solvente, y malonitrilo a un contenedor, y se introduce gas cloruro de hidrógeno seco en el contenedor para la reacción de adición.
Reacción de condensación: Se agrega un agente de desacidificación a la 1,3-dimetoxipropanediamida clorhidrato obtenida de la reacción de adición, seguido de la adición de cianamida para la reacción de condensación.
Reacción de ciclización: Se agrega un agente protector de ácido de Lewis a la 3-amino-3-metoxi-N-ciano-2-propionamidina obtenida de la reacción de condensación, y se introduce gas cloruro de hidrógeno seco en la mezcla para la reacción de ciclización.
Reacción de metoxilación: Se agrega metanol e hidróxido de sodio a un contenedor, se agita y se disuelve. La mezcla se agrega entonces a la 2-cloro-4-amino-6-metoxipirimidina obtenida de la reacción de ciclización para la reacción de metoxilación.
Métodos de producción industrial: Los métodos de producción industrial de la 4-Fluoro-2,6-dimetoxi-pirimidina a menudo implican optimizar las condiciones de reacción para mejorar el rendimiento y reducir los residuos. Un método de este tipo incluye el uso de cianoacetato de metilo, urea y metilato de sodio como materias primas a través de la ciclización, seguida de metilación con sulfato de dimetilo .
Análisis De Reacciones Químicas
Tipos de reacciones: La 4-Fluoro-2,6-dimetoxi-pirimidina se somete a diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de flúor puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, dependiendo de los reactivos y condiciones utilizados.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.
Reacciones de oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reacciones de reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄) se utilizan comúnmente.
Productos principales formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de pirimidina sustituidos .
Aplicaciones Científicas De Investigación
La 4-Fluoro-2,6-dimetoxi-pirimidina tiene varias aplicaciones de investigación científica, entre ellas:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antivirales.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas .
Mecanismo De Acción
El mecanismo de acción de la 4-Fluoro-2,6-dimetoxi-pirimidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o interferir con los procesos biológicos, lo que lleva a sus efectos observados. Por ejemplo, se sabe que las pirimidinas fluoradas inhiben la timidilato sintasa, una enzima involucrada en la síntesis de ADN .
Compuestos similares:
2,4-Dimetoxipirimidina: Estructura similar pero carece del átomo de flúor.
4-Fluoropirimidina: Estructura similar pero carece de los grupos metoxilo.
2-Amino-4,6-dimetoxi-pirimidina: Estructura similar pero contiene un grupo amino en lugar de un átomo de flúor.
Singularidad: La 4-Fluoro-2,6-dimetoxi-pirimidina es única debido a la presencia de grupos flúor y metoxilo, que imparten propiedades químicas distintas y posibles aplicaciones. El átomo de flúor aumenta la estabilidad y la reactividad del compuesto, mientras que los grupos metoxilo contribuyen a su solubilidad y actividad biológica.
Comparación Con Compuestos Similares
2,4-Dimethoxypyrimidine: Similar structure but lacks the fluorine atom.
4-Fluoropyrimidine: Similar structure but lacks the methoxy groups.
2-Amino-4,6-dimethoxypyrimidine: Similar structure but contains an amino group instead of a fluorine atom.
Uniqueness: 4-Fluoro-2,6-dimethoxypyrimidine is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methoxy groups contribute to its solubility and biological activity.
Propiedades
IUPAC Name |
4-fluoro-2,6-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMDMEPRJDUZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)

![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)


![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
